

# Application Note: Validating Target Engagement of Sniper(abl)-013 Using CRISPR-Cas9

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## Compound of Interest

Compound Name: *Sniper(abl)-013*

Cat. No.: *B12428457*

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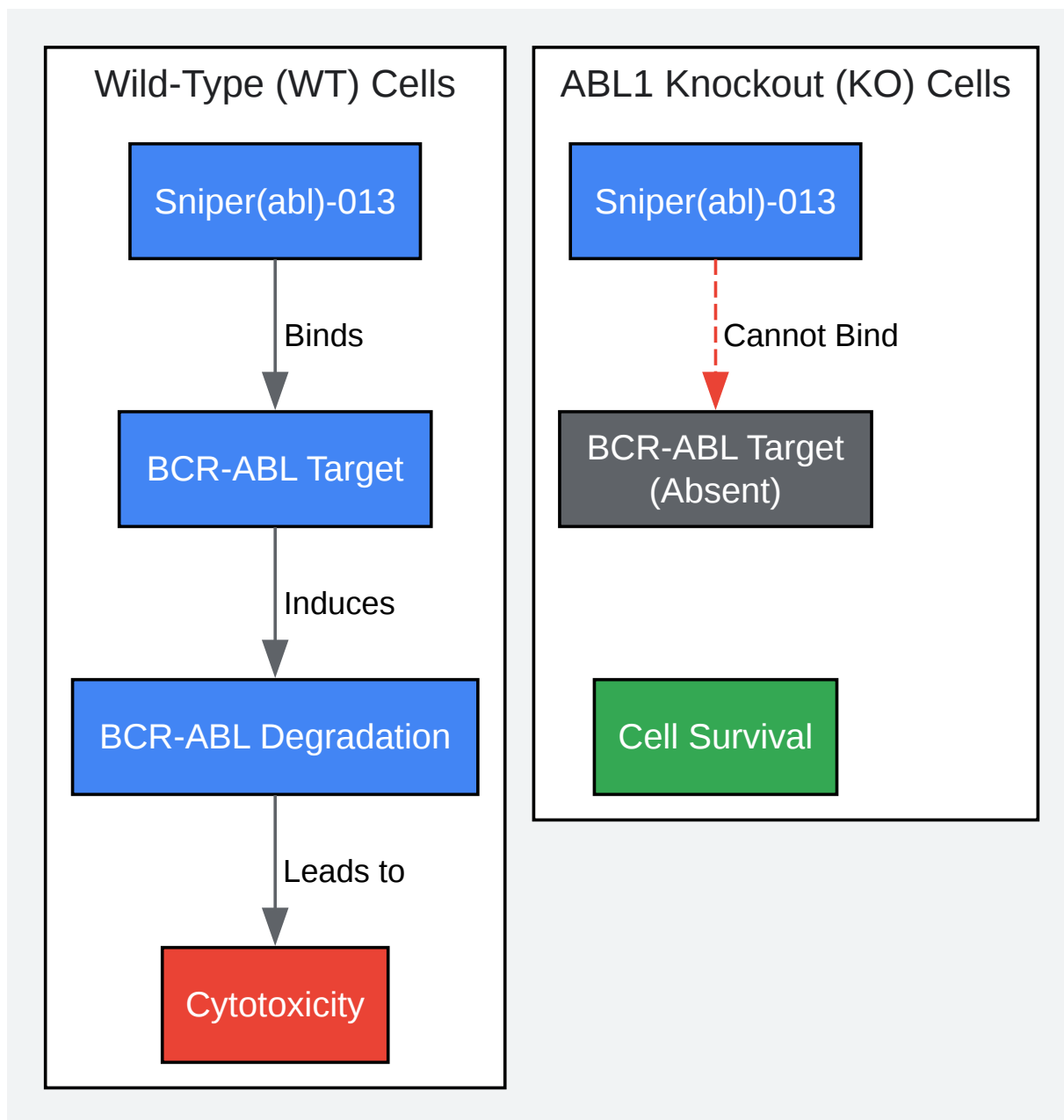
Audience: Researchers, scientists, and drug development professionals.

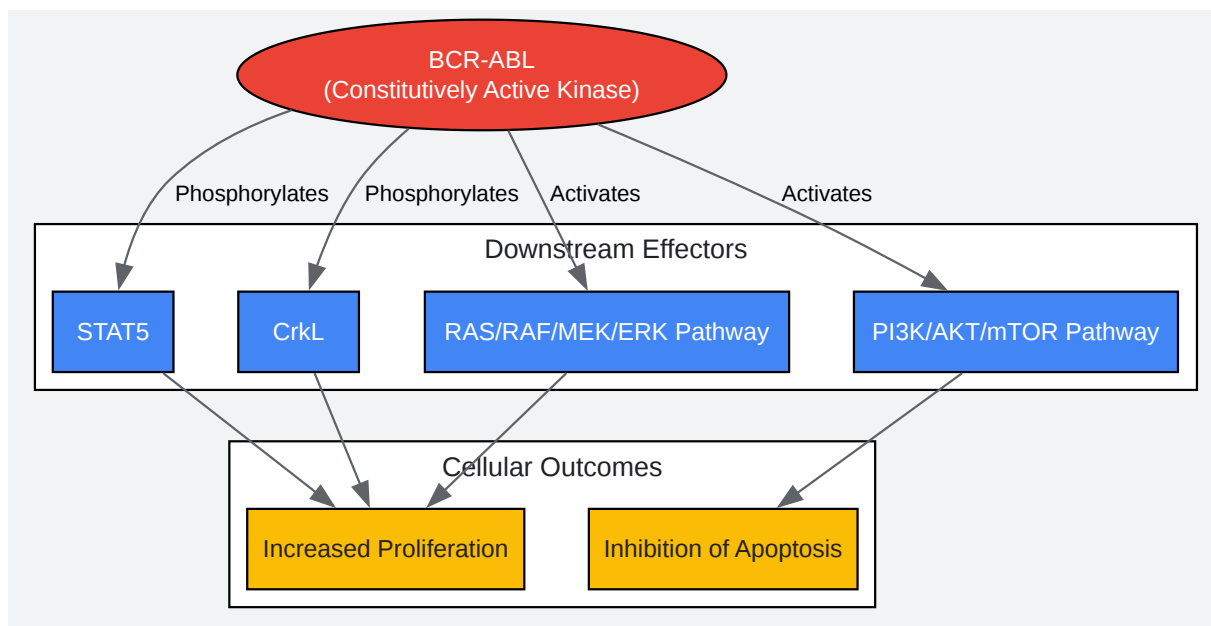
**Abstract:** Target validation is a critical step in drug discovery, confirming that a drug's therapeutic effect is mediated through its intended molecular target.<sup>[1]</sup> The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has become a powerful tool for this purpose due to its efficiency and precision in gene editing.<sup>[2][3]</sup> This application note provides a detailed protocol for validating the target engagement of **Sniper(abl)-013**, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein.<sup>[4][5]</sup> **Sniper(abl)-013** conjugates an ABL inhibitor with a ligand for Inhibitor of Apoptosis Proteins (IAPs), inducing ubiquitylation and subsequent proteasomal degradation of BCR-ABL.<sup>[5][6]</sup> The described methodology utilizes CRISPR-Cas9 to generate a knockout of the ABL1 gene. By comparing the cellular response to **Sniper(abl)-013** in wild-type versus knockout cells, researchers can definitively confirm that the compound's activity is dependent on the presence of the ABL protein.

## Principle of the Method

The fundamental principle of this target validation strategy is based on genetic ablation. If **Sniper(abl)-013** exerts its cytotoxic or anti-proliferative effects by degrading the BCR-ABL protein, then cells lacking the ABL1 gene (and therefore unable to produce the BCR-ABL fusion protein) should become resistant to the compound. This observed phenotypic resistance in the knockout cell line serves as strong evidence for on-target activity.

The experimental logic is illustrated below. In wild-type cells, **Sniper(abl)-013** engages BCR-ABL, leading to its degradation and subsequent cell death. In the CRISPR-generated ABL1 knockout cells, the target is absent, breaking the chain of events and resulting in cell survival.





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